4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Pyrazole derivatives Building blocks Medicinal chemistry

Standard pyrazole building blocks often fail to deliver distinct steric and electronic profiles for SAR exploration. This 1,3,4-trisubstituted pyrazole (CAS 1856041-82-1) solves that gap: - C4-bromo site enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) for late-stage diversification - N1-isobutyl + C3-methoxymethyl create unique lipophilicity (MW 247.14) and H-bond acceptor capacity - Suitable as LC-MS reference standard for pyrazole library QC Supplied as a stable solid for medicinal chemistry and diversity-oriented synthesis.

Molecular Formula C9H15BrN2O
Molecular Weight 247.13
CAS No. 1856041-82-1
Cat. No. B1653524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
CAS1856041-82-1
Molecular FormulaC9H15BrN2O
Molecular Weight247.13
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)COC)Br
InChIInChI=1S/C9H15BrN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3
InChIKeyBQODNBIEZBUHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole: Identity and Procurement


4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (CAS 1856041-82-1) is a 1,3,4-trisubstituted pyrazole derivative with molecular formula C₉H₁₅BrN₂O and molecular weight 247.14 . The compound features a bromine atom at the 4-position, an isobutyl group at the N1-position, and a methoxymethyl substituent at the 3-position . This substitution pattern creates a distinct steric and electronic environment compared to other N1-alkyl pyrazoles, positioning the compound as a versatile synthetic building block for late-stage functionalization via cross-coupling at the C4-bromo site [1].

1
C4-bromo substituent enables palladium-catalyzed cross-coupling diversification
2
Isobutyl and methoxymethyl groups create a distinct substitution pattern for SAR exploration
3
Supports late-stage functionalization in medicinal chemistry building block libraries

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole: Why Substitution Fails


Substitution of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole with structurally similar N1-alkyl pyrazoles cannot be assumed without empirical validation. The combination of the isobutyl group at N1 and the methoxymethyl group at C3 creates a unique steric profile that influences both regioselectivity in subsequent derivatization reactions and physicochemical properties such as lipophilicity . Even minor alterations—such as replacing the isobutyl with methyl (CAS 1619896-89-7) or propyl (CAS 1856041-72-9), or removing the 3-methoxymethyl group entirely (CAS 1184394-32-8)—produce measurable differences in molecular weight, hydrogen-bonding capacity, and reactivity at the C4-bromo site [1]. These differences can cascade into divergent performance in cross-coupling reactions, purification behavior, and downstream biological assay outcomes [2]. The evidence below quantifies these distinctions.

Target Compound
Analog Mismatch Risk
4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
N1-methyl or N1-propyl analogs: altered steric profile may shift cross-coupling rates and regioselectivity
C3-methoxymethyl group present
Non-methoxymethyl analog: absence of polar ether may shift chromatographic retention and solubility
N1-isobutyl + C3-methoxymethyl
Replacing isobutyl with n-butyl or removing methoxymethyl alters hydrogen-bonding capacity and lipophilicity balance

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole: Comparative Evidence


Molecular Weight Differentiation

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (MW 247.14) differs by +44.06 Da from the non-methoxymethyl analog 4-bromo-1-isobutyl-1H-pyrazole (MW 203.08) and by +42.08 Da from the N1-methyl analog 4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole (MW 205.06) . These mass differences correspond to the presence of the 3-methoxymethyl group, which introduces an additional hydrogen-bond acceptor site not present in the non-methoxymethyl comparator . For procurement purposes, this establishes that the target compound and its analogs are distinct chemical entities with non-interchangeable physicochemical profiles.

Molecular Weight
Cross-study comparable
247.14 g/mol
+44.06 Da vs. non-methoxymethyl analog
Supports unambiguous LC-MS identification
Mass shift exceeds typical analytical noise
Pyrazole derivatives Building blocks Medicinal chemistry

Lipophilicity (LogP) Differentiation

The N1-isobutyl substituent in the target compound confers higher predicted lipophilicity compared to N1-methyl and N1-propyl analogs . Based on class-level structure-activity relationship (SAR) observations for 1-isobutyl pyrazole derivatives, the branched isobutyl group enhances lipophilicity relative to linear alkyl chains of comparable carbon count while simultaneously providing greater steric bulk than a methyl group [1]. The 3-methoxymethyl group contributes a polar ether oxygen that partially offsets this lipophilicity increase, creating a balanced logP profile distinct from either the non-methoxymethyl isobutyl analog or the methoxymethyl-bearing N1-alkyl series .

Lipophilicity Trend
Class-level inference
Isobutyl N1: predicted intermediate logP
N1-methyl (lower) Target (intermediate) Non-methoxymethyl isobutyl (higher)
LogP profile may influence solubility and chromatography
Exact numerical value not experimentally determined
Lipophilicity LogP Pyrazole SAR

C4-Bromo Cross-Coupling Potential

The presence of a bromine atom at the C4 position of 1,3,4-trisubstituted pyrazoles provides a handle for palladium-catalyzed cross-coupling reactions [1]. This reactivity pattern is conserved across the 4-bromo-1-isobutyl-3-substituted pyrazole series; however, the specific N1 and C3 substituents modulate the electronic environment of the pyrazole ring and can influence reaction rates and yields . While direct head-to-head kinetic data comparing the target compound to its analogs are not available in the peer-reviewed literature, the class of 4-bromo-N1-alkyl-3-functionalized pyrazoles has been established as viable substrates for Suzuki-Miyaura and related transformations [2].

Cross-Coupling Potential
Class-level inference
C4-bromo handle conserved; N1/C3 substituents modulate electronic environment
Supports cross-coupling optimization studies
No direct comparative kinetic data available
Cross-coupling Suzuki-Miyaura C-C bond formation

Procurement and Safety Profile

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is commercially available from multiple suppliers with catalog purities of 95-98% . The compound carries GHS hazard classification H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is comparable to that of the non-methoxymethyl analog 4-bromo-1-isobutylpyrazole (CAS 1184394-32-8), which also carries acute oral toxicity and irritation warnings . No quantitative differentiation in safety parameters among this class of 4-bromo pyrazoles has been established; procurement decisions based on hazard classification alone do not provide a basis for selecting one analog over another.

Hazard Classification
Supporting evidence
GHS07: H302, H315, H319, H335
Analogs carry comparable warning profile
Standard lab precautions apply
Hazard profile not a differentiating factor
Procurement Safety GHS classification

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole: Application Scenarios


Suzuki-Miyaura Cross-Coupling

This compound is positioned as a C4-bromo pyrazole building block suitable for palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at the 4-position [1]. The isobutyl and methoxymethyl substituents remain intact during coupling, enabling access to 1,3,4-trisubstituted pyrazole scaffolds that are otherwise difficult to assemble directly. Users should anticipate that the steric bulk of the isobutyl group may moderate coupling rates compared to N1-methyl analogs . This scenario is appropriate for medicinal chemistry programs exploring SAR around N1-alkyl and C3-alkoxymethyl pyrazole cores.

Sulfonyl Derivative Synthesis

The C4-bromo substituent can serve as a precursor to sulfonyl chloride functionality via halogen-metal exchange and subsequent trapping with sulfur dioxide [1]. The resulting sulfonyl chloride intermediate (e.g., 1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride) is a versatile electrophile for sulfonamide and sulfonate ester synthesis. The presence of the 3-methoxymethyl group distinguishes this sulfonyl chloride from those derived from non-oxygenated N1-isobutyl pyrazoles, offering a unique polarity profile for downstream applications .

Isobutyl Pyrazole Library Synthesis

The combination of N1-isobutyl and C3-methoxymethyl groups on a single pyrazole scaffold addresses a specific region of chemical space that is underrepresented in commercial screening collections [1]. The branched isobutyl group provides conformational restriction distinct from linear n-butyl analogs, while the methoxymethyl ether introduces a hydrogen-bond acceptor that can engage in favorable interactions with protein targets. This scaffold is appropriate for diversity-oriented synthesis initiatives targeting kinase ATP-binding pockets, GPCR allosteric sites, or other protein classes where pyrazole-based ligands have demonstrated activity .

Analytical Reference Standard

The distinct molecular weight (247.14 Da) and retention time profile of this compound make it suitable as a reference standard for LC-MS method development and quality control of pyrazole-containing reaction mixtures [1]. Its mass exceeds that of the non-methoxymethyl analog by 44 Da, providing clear mass separation in MS detection. Users developing high-throughput purification protocols for pyrazole libraries may employ this compound to benchmark chromatographic conditions for moderately lipophilic, oxygenated N1-alkyl pyrazoles .

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
C4-bromo handle with sterically differentiated N1/C3 groups
Coupling yield and selectivity optimization
Sulfonyl derivative synthesis
Bromo-to-sulfonyl chloride conversion route
Reactivity of sulfonyl intermediate with nucleophiles
Isobutyl pyrazole library synthesis
Conformational restriction from branched isobutyl
Hit diversity in kinase or GPCR screening sets
Analytical reference standard
Distinct mass and retention profile
LC-MS method development and QC benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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